dimethenamid OXA

Descripción

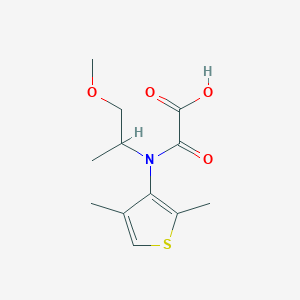

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-7-6-18-9(3)10(7)13(8(2)5-17-4)11(14)12(15)16/h6,8H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYCASTVMCEOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037530 | |

| Record name | Dimethenamid OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380412-59-9 | |

| Record name | Dimethenamid OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Biogeochemical Cycling of Dimethenamid Oxa

Mechanistic Pathways of Dimethenamid (B1670659) Transformation to Dimethenamid OXA

The transformation of dimethenamid to its oxanilic acid derivative, this compound (also referred to as M23 or oxalamide), is a key process in its environmental degradation. nih.govnih.govfao.org This conversion can occur through both microbial and enzymatic actions within various environmental compartments.

Microbial Degradation Processes in Edaphic Systems

In soil environments, microbial metabolism is a primary driver for the dissipation of dimethenamid. wikipedia.org Aerobic soil metabolism studies have shown that dimethenamid degrades into several products, including this compound. fao.orgregulations.gov For instance, in a study using clay loam soil, dimethenamid and its enantiomer dimethenamid-P degraded, leading to the formation of up to seven polar metabolites, one of which was the oxalamide (M23). fao.org This metabolite, however, did not exceed 9% of the total recovered radioactivity after 182 days. fao.org The degradation process under aerobic conditions can have a half-life ranging from two weeks to over a month. regulations.gov

Furthermore, dimethenamid can undergo anaerobic microbial degradation under various conditions, including denitrifying, iron-reducing, sulfate-reducing, or methanogenic environments. wikipedia.org In such anaerobic aquatic conditions, a significant portion of the herbicide's carbon can become irreversibly incorporated into soil-bound residue. wikipedia.org

Enzymatic Biotransformation Dynamics in Environmental Matrices

The biotransformation of dimethenamid is often initiated by enzymatic processes. In maize, tolerance to chloroacetamide herbicides like dimethenamid is primarily due to conjugation with glutathione (B108866), a reaction that can also be influenced by P450 metabolism. chinese-pesticide.com While the direct enzymatic pathway to this compound in environmental matrices is not fully elucidated in the provided results, the formation of glutathione conjugates is a critical first step in the metabolism of dimethenamid in organisms. nih.gov This initial conjugation is often followed by further breakdown, which can lead to various metabolites. In rats, for example, the primary metabolic pathway involves glutathione conjugation, leading to a cascade of other products. nih.govinchem.org The oxalamide metabolite (M23) has been identified in both plant and soil metabolism studies, as well as in metabolism studies in rats. nih.govinchem.org

Abiotic Conversion Routes of Dimethenamid to this compound

In addition to biological processes, abiotic factors such as hydrolysis and photolysis play a role in the transformation of dimethenamid in the environment.

Hydrolytic Stability and Kinetic Pathways of Dimethenamid

Dimethenamid is notably stable to hydrolysis. Studies have shown its stability in aqueous buffered solutions at pH 5, 7, and 9 when stored in the dark at 25°C for 31 days. fao.orgchinese-pesticide.com This stability suggests that hydrolysis is not a significant pathway for the abiotic degradation of dimethenamid under typical environmental conditions. nih.govregulations.govepa.gov

Photolytic Influence on Transformation Kinetics

Photolysis, or the breakdown of compounds by light, is a more significant factor in the dissipation of dimethenamid, particularly on the soil surface and in water exposed to sunlight. wikipedia.orgnih.gov The photolysis half-life of dimethenamid has been reported to be approximately 7.8 days on soil and between 14 to 33 days in water. nih.govfao.org While specific studies detailing the direct photolytic conversion of dimethenamid to this compound are not extensively covered in the search results, photolysis does lead to the formation of various degradation products. fao.org One study on the photocatalytic degradation of dimethenamid-P in water using a catalyst identified several transformation products and proposed a degradation mechanism, indicating that photolytic processes can lead to complex chemical changes. bg.ac.rsresearchgate.net

Isotopic Tracing for Elucidating Formation Pathways

Isotopic tracing is a powerful tool for understanding the fate and transformation pathways of environmental contaminants like pesticides. iaea.org By using isotopically labeled compounds, such as 14C-labeled dimethenamid, researchers can track the movement and transformation of the parent compound and identify its degradation products. fao.orgwikipedia.org For example, studies using 14C-dimethenamid have been instrumental in quantifying the formation of metabolites like this compound in soil and in determining the extent of incorporation into bound residues. fao.orgwikipedia.org Compound-Specific Isotope Analysis (CSIA) is an advanced technique that can provide insights into degradation mechanisms without needing to identify all transformation products. rsc.orgnih.gov This method allows for the direct quantification of the degradation of organic pollutants and can help elucidate the specific reactions involved in their transformation. rsc.org

Interactive Data Table: Dimethenamid Degradation Products

| Metabolite Code | Common Name | Formation Pathway | Environment/Organism |

| M23 | This compound / Oxalamide | Microbial Degradation, Enzymatic Biotransformation | Soil, Plants, Rats |

| M27 | Dimethenamid Sulfonate | Microbial Degradation, Enzymatic Biotransformation | Soil, Plants, Rats |

| M31 | Sulfoxide of thioglycolic acid | Enzymatic Biotransformation | Rats |

| M25 | Cysteine conjugate | Enzymatic Biotransformation | Rats |

| M17 | Mercapturate | Enzymatic Biotransformation | Rats |

Mass Balance Studies of Parent Compound to this compound Conversion

Mass balance studies are critical for understanding the environmental fate of herbicides like dimethenamid and quantifying the formation of its transformation products, such as dimethenamid oxanilic acid (OXA). These studies track the distribution and transformation of the parent compound in a defined system, accounting for the mass converted into its various degradates.

Research into the conversion of dimethenamid to this compound reveals that this transformation is a significant pathway in its environmental dissipation. Laboratory studies on aerobic soil metabolism have identified this compound, also known as M23, as a major degradate. In these controlled experiments, this compound was found to form at levels up to 14.8% of the applied parent compound. epa.gov This highlights that a substantial fraction of the parent herbicide can be converted into this specific transformation product in the soil environment.

Field-scale and catchment-level modeling studies provide further insight into the mass balance between dimethenamid and this compound. One study utilized a process-based hydrological model (ZIN-AgriTra) in a Swiss headwater catchment to simulate the fate and transport of several herbicides and their transformation products. copernicus.orgcopernicus.org In this experiment, a mixture including 8.68 kg of dimethenamid was applied under controlled conditions. copernicus.orgcopernicus.org The subsequent monitoring and modeling aimed to balance the inputs with the amounts remaining in the soil and exported to the river. copernicus.org

The model incorporated soil mass balance equations to track the change in mass of both the parent compound (PC) and the transformation product (TP) over time. The change in the mass of the parent compound was a function of application, degradation, runoff, and infiltration, while the formation of the transformation product was directly linked to the degradation of the parent compound. copernicus.org

The core equations governing the soil mass balances are as follows copernicus.org:

Parent Compound (PC) Mass Balance: dmPC/dt = mapp (B1606088) − (ln(2)/DT50_PC) * mPC − mPC,Runoff − mPC,inf

Transformation Product (TP) Mass Balance: dmTP/dt = ffPC-TP * (ln(2)/DT50_PC) * mPC − (ln(2)/DT50_TP) * mTP − mTP,Runoff − mTP,inf

Where:

mPC and mTP are the masses of the parent and transformation product.

mapp is the application rate of the parent compound.

DT50 is the degradation half-life.

ffPC-TP is the formation fraction of the TP from the PC.

mRunoff and minf represent mass loss via runoff and infiltration.

This modeling approach underscores that as the parent compound degrades, the mass of the transformation product increases, potentially leading to a rise in the total contamination within the catchment system. copernicus.org

A key factor influencing the mass balance and distribution is the difference in mobility and persistence between the parent compound and this compound. Transformation products like this compound generally have lower organic carbon sorption coefficients (KOC) than their parent compounds, indicating they are less likely to bind to soil particles and are therefore more mobile. copernicus.org Studies have confirmed that this compound is more mobile and persistent in the environment than dimethenamid itself. copernicus.org This increased mobility and persistence mean that this compound can be readily leached from the soil and transported into surface and groundwater, where it has been detected in studies monitoring river systems. usgs.govnih.govacs.org The presence of this compound in surface water after agricultural application is a direct consequence of the transformation and transport processes quantified in mass balance studies. nih.govacs.org

Data Tables

Table 1: Physicochemical Properties Influencing Mass Balance of Dimethenamid and its Transformation Product (TP) This table is based on data from a model-based study estimating pesticide and transformation product export.

| Compound | Type | Organic Carbon Sorption Coefficient (KOC) [L/kg] | Persistence (Soil Half-life DT50) [days] |

| Dimethenamid | Parent Compound | 126 | 12 |

| This compound | Transformation Product | 20 | 120 |

| Data sourced from Gassmann et al., 2013. copernicus.org |

Table 2: Laboratory Finding on Dimethenamid to this compound Conversion This table shows the maximum observed formation of the OXA metabolite in a controlled laboratory setting.

| Parent Compound | Transformation Product | Environment | Maximum Formation (% of Applied Parent) |

| Dimethenamid | This compound (M23) | Aerobic Soil Metabolism | 14.8% |

| Data sourced from the U.S. Environmental Protection Agency, 2008. epa.gov |

Environmental Fate and Transport Dynamics of Dimethenamid Oxa

Sorption and Desorption Characteristics in Porous Media

The interaction of Dimethenamid (B1670659) OXA with soil and other porous media is a critical factor governing its environmental mobility. Sorption and desorption processes dictate the extent to which the compound is retained in the soil matrix or released into the soil solution, where it becomes available for transport.

Organic Carbon Sorption Coefficients (KOC) and Their Environmental Implications

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the potential for a chemical to be sorbed by soil and sediment. It normalizes the soil-water partition coefficient (Kd) to the fraction of organic carbon in the soil.

Research indicates that transformation products of herbicides, such as Dimethenamid OXA, are generally more mobile than their parent compounds. This increased mobility is characterized by lower organic carbon sorption coefficients. While specific Koc values for this compound are not extensively documented in publicly available scientific literature, studies on the parent compound, dimethenamid, show Koc values ranging from approximately 38 to 247 mL/g. awsjournal.orgepa.gov Given that this compound is more polar and mobile, its Koc value is expected to be significantly lower than that of the parent compound. A lower Koc value implies weaker sorption to soil organic matter, leading to a higher concentration of the compound in the soil solution and, consequently, a greater potential for transport to aquatic environments.

Influence of Soil Physicochemical Properties on Sorption Behavior

The sorption of chemical compounds in soil is influenced by a variety of soil properties. For the parent herbicide dimethenamid, sorption is positively correlated with the organic carbon content of the soil. awsjournal.org Studies have also shown that for chloroacetamide herbicides, the mineral fraction of the soil, particularly clay content, plays a significant role in adsorption. nih.gov

As a more polar and less hydrophobic molecule than its parent, this compound's interaction with soil organic matter is weaker. Its sorption is therefore less dependent on the organic carbon content. For other oxanilic acid (OXA) metabolites, such as that of metolachlor (B1676510), research has demonstrated that adsorption is influenced by the microporous structure of the adsorbent material and the pH of the solution. mdpi.com Specifically, adsorption tends to increase at a lower pH. mdpi.com It is therefore inferred that the sorption of this compound is likewise influenced by soil texture, clay mineralogy, and soil pH, with a higher potential for mobility in soils with low clay content and higher pH.

Kinetics of Adsorption-Desorption Hysteresis

Adsorption-desorption hysteresis occurs when the desorption of a compound from a soil matrix is slower or less complete than its initial adsorption. This phenomenon can result in a fraction of the chemical being irreversibly bound to soil particles.

While specific studies on the adsorption-desorption hysteresis of this compound are limited, research on the parent compound provides relevant insights. Studies on dimethenamid have shown hysteretic desorption, indicating that a portion of the adsorbed herbicide is not easily released back into the soil solution. nih.gov The degree of hysteresis can be influenced by the composition of the soil solution; for instance, the presence of dissolved organic carbon from sources like treated wastewater has been found to enhance the desorption of dimethenamid. nih.gov Given that this compound is more mobile and has a lower affinity for soil particles, it is likely to exhibit less pronounced hysteresis compared to its parent compound, suggesting a greater potential for reversible binding and subsequent transport.

Hydrological Mobility and Distribution in Aqueous Systems

The inherent properties of this compound, particularly its relatively high water solubility and low sorption potential, contribute to its significant mobility in hydrological systems. This mobility facilitates its transport from agricultural fields to both groundwater and surface water bodies.

Leaching Potential to Groundwater Systems

The potential for a pesticide or its metabolite to leach into groundwater is a major environmental concern. Due to its lower sorption coefficient and greater persistence compared to the parent compound, this compound is recognized as having a significant potential to leach into groundwater systems. nerc.ac.uk

Monitoring studies have confirmed the presence of this compound in groundwater, often at higher frequencies and concentrations than the parent dimethenamid. For example, a 2011 study of private and monitoring wells in Minnesota detected the this compound degradate in 5% of samples, with a maximum concentration of 7.5 parts per billion (ppb), while the parent compound was detected in only 1% of samples. sej.org The frequent detection of this metabolite underscores its mobility and persistence in the subsurface environment.

Table 1: Detection of Dimethenamid and its OXA Metabolite in Minnesota Groundwater

| Year of Study | Well Type | Analyte | Detection Frequency (%) | Maximum Concentration (ppb) | Reference |

|---|---|---|---|---|---|

| 2010 | Community Wells | This compound | 2% | Trace Amounts | sej.org |

| 2011 | Private & Monitoring | Dimethenamid | 1% | < 1 ppb | sej.org |

| 2011 | Private & Monitoring | This compound | 5% | 7.5 ppb | sej.org |

| 2023 | PMR 4 Monitoring | Total Dimethenamid* | >25% | 12,700 ng/L (12.7 ppb) | mda.state.mn.us |

Note: "Total Dimethenamid" includes the parent compound and its degradates (ESA and OXA).

Transport and Dispersion in Surface Water Bodies

This compound is readily transported from treated fields to surface water bodies through runoff and drainage systems. Its presence in rivers and streams is well-documented, particularly in agricultural regions following periods of rainfall.

A study of herbicide transport near the mouth of the Mississippi River detected Dimethenamid and its ESA and OXA degradates in surface water samples during the annual spring flushes, confirming their mobilization from agricultural landscapes. nih.gov Monitoring in Minnesota's rivers and streams has also shown frequent detections of this metabolite. Data from the Minnesota Department of Agriculture (MDA) highlights the prevalence of this compound in surface waters.

Table 2: Detection Frequencies of this compound in Surface Water Monitoring

| Monitoring Program / Study Location | Year(s) | Detection Frequency (%) | Reference |

|---|---|---|---|

| Midwestern US Streams | 2002 | 12% - 20% | unl.edu |

| Mississippi River | 1999-2000 | Detected during spring flushes | nih.gov |

| Minnesota Headwater Streams | 2017-2019 | 9.6% - 66.1% (depending on station) | endsdhi.com |

| Minnesota Rivers and Streams (MDA) | 2023 | Common Detection* | mda.state.mn.usmnpals.net |

Note: In 2023, Dimethenamid ESA, a related degradate, had a detection frequency of 50%. While a specific percentage for OXA was not given in this summary, the "total dimethenamid" category, which includes OXA, shows an increasing trend in detection. mda.state.mn.usmda.state.mn.us

The transport of this compound into surface water is a critical pathway of environmental exposure, potentially impacting aquatic ecosystems. The consistent detection of this compound in various water bodies confirms its hydrological mobility and widespread distribution in agricultural watersheds.

Preferential Flow and Macropore Transport Mechanisms

The transport of this compound from agricultural fields to water bodies is significantly influenced by rapid transport processes, namely preferential flow and macropore transport. acs.org These mechanisms allow the compound to bypass the soil matrix, where degradation and sorption would typically occur, leading to faster and more direct contamination of groundwater and surface water. copernicus.org

Studies have shown that transformation products (TPs) like this compound, which are generally more mobile than their parent compounds, are readily exported via subsurface pathways. copernicus.orgcopernicus.org This increased mobility is partly due to a lower organic carbon sorption coefficient (Koc) compared to the parent dimethenamid, indicating a weaker tendency to bind to soil particles. copernicus.orgcopernicus.org

Research in agricultural catchments has identified tile drainage systems as a primary pathway for the transport of herbicides and their degradates. usgs.gov These drainage systems act as conduits, intercepting water that moves rapidly through macropores—large, continuous pores in the soil such as cracks, root channels, and animal burrows. copernicus.orgusgs.gov Significant losses of dimethenamid and its metabolites have been observed during rain events that trigger surface runoff and preferential flow into these tile drains. acs.org Modeling studies support these findings, indicating that export along preferential flow pathways is a critical process for substances like this compound. copernicus.orgresearchgate.net The rapid appearance of these compounds in streams following rainfall events further confirms that they are transported primarily by these fast-flow mechanisms with minimal retardation. acs.org

| Compound | Property | Value | Implication for Transport |

|---|---|---|---|

| Dimethenamid (Parent) | Koc (mL/g) | 90 - 474 | Mobile to Moderately Mobile |

| This compound | Koc (mL/g) | Lower than parent | More mobile than parent compound |

Persistence and Environmental Half-Life Determinations

The persistence of this compound in the environment is a key factor in its potential for long-term exposure and transport. Research indicates that transformation products of herbicides are often more persistent than their parent compounds, and this compound follows this pattern. copernicus.orgcopernicus.org While the parent dimethenamid is considered moderately persistent, its OXA degradate exhibits characteristics that lead to a longer environmental presence. copernicus.orgepa.gov

Aerobic and Anaerobic Soil Degradation Rates of this compound

This compound, also identified as M23 or oxalamide, is a major transformation product of dimethenamid formed through aerobic soil metabolism. epa.govregulations.gov Laboratory studies have shown that it can form at levels up to 14.8% of the applied parent compound. epa.govregulations.govepa.gov The formation of this degradate is a key part of the aerobic degradation pathway for dimethenamid. epa.gov While the parent compound has a reported aerobic soil half-life ranging from 7 to 41 days, its transformation products, including OXA, are generally more persistent. regulations.gov

Under anaerobic conditions, the degradation of the parent dimethenamid proceeds with a half-life of approximately 54 days in soil and 36 days in aquatic/sediment systems. epa.govepa.gov However, the primary degradates formed under anaerobic aquatic conditions are different from this compound and include compounds such as M3, M10, and M13. epa.govepa.gov Studies investigating the dissipation of dimethenamid in flooded, anaerobic soil microcosms found that the parent compound degraded with a 50% disappearance time (DT50) of 13-14 days, with over 50% of the applied radiolabel eventually becoming incorporated into soil-bound residues. nih.gov Specific degradation rates or half-life values for this compound itself under anaerobic soil conditions are not well-documented in the reviewed literature, but its formation is primarily an aerobic process.

| Compound | Process | Half-Life (DT50) | Notes |

|---|---|---|---|

| Dimethenamid (Parent) | Aerobic Soil Metabolism | 7 - 41 days | Major route of dissipation. regulations.gov |

| Dimethenamid (Parent) | Anaerobic Soil Metabolism | ~54 days | - epa.govepa.gov |

| This compound | Aerobic Soil Formation | Not Applicable | Forms at up to 14.8% of parent compound. epa.govregulations.gov |

| This compound | Aerobic/Anaerobic Degradation | Considered more persistent than parent | Specific half-life data is limited. copernicus.orgcopernicus.org |

Aquatic Persistence in Lentic and Lotic Environmental Compartments

Once transported to aquatic systems, this compound has the potential to persist. The parent compound, dimethenamid, is stable to hydrolysis across a range of pH levels (5, 7, and 9) and is relatively resistant to aqueous photolysis, with a reported half-life of 51 days. regulations.govregulations.gov This inherent stability suggests that if it reaches surface water, it can persist for a significant time. epa.gov

Dimethenamid and its ESA and OXA degradates have been detected in surface water samples, including lotic (flowing water) systems like rivers, particularly during spring flushes after agricultural application. researchgate.net This indicates that these compounds are not only transported to these systems but also persist long enough to be detected. acs.orgresearchgate.net Studies in lentic (still water) systems, such as ponds, have also found residues of the parent dimethenamid in runoff water that supplies these water bodies. researchgate.net Given that this compound is more mobile and persistent than the parent, it is expected to exhibit significant persistence in both lentic and lotic environments. copernicus.orgcopernicus.org However, specific studies detailing the degradation half-life of this compound in these distinct aquatic compartments are limited.

Volatilization Potential from Environmental Interfaces

This compound is an oxanilic acid derivative of the parent compound. health.state.mn.us As an acid metabolite, it is more polar and has significantly lower volatility than dimethenamid. Therefore, the volatilization potential for this compound from environmental interfaces like soil or water is expected to be even lower than that of its parent compound and is considered a negligible route of environmental dissipation.

Analytical Methodologies for Quantitative and Qualitative Assessment of Dimethenamid Oxa

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating dimethenamid (B1670659) OXA from complex sample mixtures, enabling accurate measurement. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of dimethenamid OXA, particularly in aqueous samples. nih.govacs.org Due to its polar nature as an oxanilic acid degradate, HPLC is well-suited for its separation. nih.govacs.org

Method development often involves reversed-phase chromatography, utilizing C18 columns. acs.orgnih.gov For instance, a method for analyzing chloroacetanilide and chloroacetamide herbicide degradates, including this compound, uses a C18 solid-phase extraction (SPE) column for sample purification from water. researchgate.net The mobile phase composition is a critical parameter for achieving optimal separation and sensitivity. A common mobile phase consists of a gradient of acetonitrile (B52724) and water, sometimes with additives like acetic acid to improve peak shape and ionization efficiency. acs.org The U.S. Geological Survey (USGS) has developed and updated methods using HPLC/MS for the determination of chloroacetanilide herbicide degradation compounds, including this compound, in water. usgs.govusgs.gov These methods demonstrate good precision and accuracy, with high recoveries in various water matrices. usgs.gov

A study focusing on the simultaneous determination of dimethenamid and its metabolites in maize utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net This approach highlights the adaptability of liquid chromatography for different sample types.

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Details |

| Column | Acclaim RSLC C18, 2.2 µm, 2.1x100mm, Thermo |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Detection | ESI-MS/MS |

Gas Chromatography (GC) Approaches for Volatile Derivatives

While the parent compound, dimethenamid, can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), the direct analysis of its polar degradate, this compound, by GC is challenging due to its low volatility. nih.govacs.org To overcome this, derivatization techniques would be necessary to convert the polar analyte into a more volatile form suitable for GC analysis. However, current research literature predominantly favors HPLC-based methods for this compound analysis, indicating that GC approaches are less common for this specific compound. nih.govresearchgate.net

Ion Chromatography Applications for Highly Polar Species

For highly polar and anionic substances like this compound, Ion Chromatography (IC) coupled with mass spectrometry presents a powerful analytical approach. researchgate.net This technique is particularly effective for separating and quantifying such compounds in complex matrices like groundwater. researchgate.net A study on tracing highly polar anionic substances in karst groundwater successfully utilized IC coupled to high-resolution mass spectrometry to monitor the concentration dynamics of this compound. researchgate.net This highlights the capability of IC to address the analytical challenges posed by very polar and mobile transformation products of pesticides.

Mass Spectrometric Detection and Structural Confirmation

Mass spectrometry (MS) is the definitive detection method for this compound, providing high sensitivity and structural confirmation. When coupled with a chromatographic system, it allows for the unambiguous identification and quantification of the target analyte.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Aqueous Samples

Electrospray Ionization (ESI) is the most common ionization technique used for the analysis of this compound in aqueous samples, as it is well-suited for polar and thermally labile molecules. nih.govacs.org ESI-MS is typically operated in the negative ion mode for the detection of the acidic this compound. nih.govacs.org This approach offers high sensitivity, with method detection limits reported in the range of 0.01 to 0.07 µg/L in a 123-mL water sample. nih.govacs.org The combination of HPLC with ESI-MS (HPLC-ESI-MS) has been successfully applied to detect this compound in natural water samples. nih.govacs.org

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is the preferred detection method. researchgate.netacs.org This technique involves the selection of a specific precursor ion of this compound, its fragmentation, and the monitoring of specific product ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interferences, leading to lower detection limits and more reliable quantification.

A validated, multi-residue analytical method for chloroacetanilide and chloroacetamide herbicides and their degradates in water utilizes liquid chromatography/electrospray ionization-mass spectrometry/mass spectrometry (LC/ESI-MS/MS). researchgate.net This method achieves a limit of quantification of 0.10 ppb. researchgate.net The use of MS/MS provides a highly specific and sensitive mode of detection, particularly when using interfaces like the TurboIonSpray in the negative ion mode. acs.org Research has demonstrated that LC-MS/MS methods can be developed for the simultaneous analysis of dimethenamid and its metabolites, including this compound, in various matrices like maize, with high accuracy and precision. researchgate.net

Table 2: Mass Spectrometric Parameters for this compound

| Parameter | Details |

| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive Modes Reported |

| Precursor Ion (m/z) [M+H]+ | 272.0951 nih.gov |

| Product Ions (from [M+H]+) | 240.0689, 168.0829, 196.0778 nih.gov |

| Collision Energy | 10-20 eV nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification of Degradation Products

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for determining the precise molecular masses of compounds, making it exceptionally suitable for identifying unknown transformation products (TPs) of pesticides like dimethenamid. sci-hub.semeasurlabs.com Unlike standard mass spectrometry, HRMS provides high mass accuracy, which enables the determination of the elemental composition of an analyte and facilitates the structural elucidation of its degradation products. measurlabs.com

In the context of dimethenamid, degradation in the environment leads to various metabolites, including this compound and dimethenamid ethanesulfonic acid (ESA). researchgate.net The definitive identification of these and other potential degradation products is crucial. HRMS instruments, such as Quadrupole-Orbitrap mass spectrometers, allow for the simultaneous screening of target compounds, suspects, and non-targets. sci-hub.se This capability is vital as reference standards for many transformation products are often not commercially available. sci-hub.se

The general workflow for HRMS analysis involves ionizing a sample and separating the resulting ions based on their mass-to-charge ratios. measurlabs.com For identifying degradation products, techniques like data-dependent acquisition (DDA) are employed to acquire MS/MS fragmentation data, which provides structural information for confirmation and elucidation of the chemical structure. sci-hub.se For instance, ion chromatography coupled with HRMS (IC-HRMS/MS) has been successfully used to detect very polar anionic substances, including pesticide transformation products, in groundwater samples. researchgate.net This approach is particularly effective for compounds like this compound, which are often polar and mobile in aquatic environments. researchgate.net

Sample Preparation and Extraction Protocols

Effective sample preparation is a prerequisite for accurate and sensitive analysis of this compound, especially in complex matrices such as soil, water, and agricultural products. The goal is to isolate and concentrate the target analyte while removing interfering substances that could compromise the analytical results.

Solid-Phase Extraction (SPE) is a widely used and powerful technique for sample preparation prior to chromatographic analysis. sigmaaldrich.com It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. organomation.com The process typically consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analyte. organomation.comscpscience.com

For the analysis of dimethenamid and its degradates, C-18 (octadecyl) bonded silica (B1680970) is a commonly used sorbent. researchgate.netnih.govacs.orgusgs.gov Research has demonstrated a method where water samples are passed through a C-18 SPE column. researchgate.netacs.org A key advantage of this approach is the ability to selectively elute different compounds. The parent dimethenamid can be eluted using a less polar solvent like ethyl acetate, while the more polar degradates, such as this compound and ESA, are subsequently eluted with a more polar solvent like methanol. researchgate.netnih.govacs.org This selective elution simplifies the subsequent analysis by separating the parent compound from its more polar metabolites. nih.govacs.org

The selection of the SPE sorbent and elution solvents is critical and depends on the chemical properties of the analyte and the nature of the sample matrix. waters.com The capacity of the SPE cartridge is typically about 5% of the sorbent mass, which must be considered when processing samples. scpscience.com

Table 1: Example SPE Protocol for Dimethenamid and its Degradates in Water

| Step | Procedure | Purpose | Reference |

| Sample Filtration | Filter water sample through a glass-fiber filter (e.g., 0.7-µm nominal pore size). | Remove suspended particulate matter. | usgs.gov |

| SPE Conditioning | Precondition a C-18 SPE cartridge. | Prepare the sorbent for sample loading. | usgs.gov |

| Sample Loading | Pass the filtered water sample through the conditioned C-18 cartridge. | Adsorb the analytes onto the solid phase. | researchgate.netusgs.gov |

| Elution of Parent | Elute the cartridge with ethyl acetate. | Selectively remove the parent dimethenamid compound. | nih.govacs.org |

| Elution of Degradates | Elute the cartridge with methanol. | Selectively remove polar degradates like this compound and ESA. | nih.govacs.org |

| Concentration | Evaporate the eluate under nitrogen. | Concentrate the sample for analysis. | usgs.gov |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an advanced extraction technique that has become standard for pesticide residue analysis in food and agricultural matrices. grupobiomaster.comresearchgate.net It involves an initial extraction with a solvent (typically acetonitrile) followed by a salting-out step and a cleanup step using dispersive SPE (d-SPE). grupobiomaster.comlcms.cz

A modified QuEChERS method has been developed for the simultaneous determination of dimethenamid and its metabolites in complex matrices like maize. researchgate.net This approach demonstrates good linearity and recovery for the analytes. researchgate.net The standard QuEChERS protocol involves homogenizing the sample, extracting with acetonitrile, and then adding salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. lcms.cz An aliquot of the acetonitrile supernatant is then subjected to d-SPE cleanup to remove interfering matrix components like fats and pigments before analysis by LC-MS/MS. sigmaaldrich.comgrupobiomaster.com The automation of the QuEChERS procedure can significantly improve laboratory productivity and efficiency. grupobiomaster.com

The matrix effect is a phenomenon where components of the sample matrix, other than the analyte of interest, alter the response of the analytical instrument. analchemres.org This can lead to either signal enhancement or suppression, causing inaccuracies in quantitative analysis. analchemres.org In complex matrices, these effects can be significant and may increase the limits of quantification (LOQs). ethz.ch

The evaluation of matrix effects is a critical part of method development. It is typically done by comparing the analytical response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract. analchemres.org The resulting ratio is known as the matrix factor (MF). analchemres.org

Several strategies can be employed to mitigate matrix effects. One of the most common and effective approaches is the use of matrix-matched calibration standards. analchemres.org This involves preparing calibration standards in a blank matrix extract that is free of the target analyte. This helps to ensure that the standards and the samples experience the same matrix effects, thereby improving the accuracy of quantification. analchemres.org In some analytical methods developed for dimethenamid-P and its metabolites, matrix effects have been studied and determined to be insignificant, allowing for the use of solvent-based calibration standards. epa.gov However, the potential for matrix effects is highly dependent on the specific matrix and the analyte, necessitating evaluation for each new application. analchemres.org

QuEChERS and Other Advanced Extraction Techniques

Method Validation and Performance Metrics

To ensure that an analytical method is reliable and fit for its intended purpose, it must be thoroughly validated. Method validation involves evaluating key performance parameters to demonstrate that the method is accurate, precise, and sensitive.

The Method Detection Limit (MDL) and Limit of Quantification (LOQ) are crucial performance metrics that define the sensitivity of an analytical method. The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. wef.orgwisconsin.gov The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. wisconsin.gov

For dimethenamid and its degradates, including OXA, various studies have established MDLs and LOQs in different matrices. These limits are fundamental for regulatory monitoring, as they determine the lowest concentration at which the presence of a contaminant can be confidently reported and quantified. anses.fr The determination of the MDL often involves the analysis of multiple low-level spiked samples. wef.org The LOQ is frequently established as the concentration of the lowest calibration standard or calculated as a multiple of the MDL (e.g., 3.18 times the MDL). wef.orgepa.gov

Table 2: Reported Detection and Quantification Limits for Dimethenamid and its Degradates

| Analyte(s) | Matrix | Method | MDL/LOD | LOQ | Reference |

| Dimethenamid, ESA, OXA | Natural Water | C-18 SPE, HPLC-ESPMS | 0.01 - 0.07 µg/L | - | researchgate.netnih.govacs.org |

| Dimethenamid-P, M23, M27, M31 | Water | LC/MS/MS | 0.009 µg/L | 0.03 µg/L | epa.gov |

| Dimethenamid, Saflufenacil, and metabolites | Maize Grain & Plant | QuEChERS, UPLC-MS/MS | 0.008–1.4 µg/kg | 0.027–4.7 µg/kg | researchgate.netresearchgate.net |

| Chloroacetanilide & Chloroacetamide Herbicides and Degradates | Water | Carbon SPE, LC/MS/MS | - | 0.10 ppb | researchgate.net |

LOD = Limit of Detection; LOQ = Limit of Quantification; MDL = Method Detection Limit; ESA = Ethanesulfonic Acid; OXA = Oxanilic Acid.

Assessment of Recovery, Repeatability, and Reproducibility

The validation of an analytical method for the quantitative and qualitative assessment of dimethenamid oxanilic acid (OXA) hinges on rigorous evaluation of its performance characteristics. Key among these are recovery, repeatability, and reproducibility, which collectively ensure the reliability, consistency, and accuracy of the method across different conditions and laboratories.

Recovery studies are fundamental to determining the accuracy of an analytical method. This is assessed by analyzing samples spiked with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration. For this compound, a metabolite of the herbicide dimethenamid, recovery has been evaluated in various environmental matrices, most notably water and agricultural products.

In a multi-residue analytical method developed for chloroacetanilide and chloroacetamide herbicides and their degradates in ground and surface water, the average procedural recovery for the suite of compounds, which included this compound, ranged from 95% to 105% for fortification levels between 0.10 and 100 parts per billion (ppb). researchgate.net Another study focusing on drinking water samples reported a mean recovery of 102% for this compound. researchgate.net Similarly, research on natural water samples demonstrated that this compound exhibited consistently high recoveries. usgs.gov In the context of agricultural matrices, a study on maize grain and plants found average recoveries for dimethenamid and its metabolites to be within the range of 70.1% to 113.8%. researchgate.netresearchgate.net

Repeatability , also known as intra-assay or intra-day precision, measures the variation in results obtained from the same sample, under the same operating conditions, over a short period. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. For this compound in drinking water, a relative standard deviation of 8.2% was reported, indicating good precision. researchgate.net General guidelines for pesticide residue analysis often consider a repeatability RSD of ≤20% to be acceptable. eurl-pesticides.eu

Reproducibility , or inter-assay or inter-day precision, assesses the variability of results obtained for the same sample under different conditions, such as by different analysts, with different equipment, or over a longer period. This parameter is crucial for ensuring that a method can be successfully transferred and applied in different laboratory settings. An interlaboratory comparison of three different analytical methods for chloroacetanilide and chloroacetamide soil degradates in environmental waters found that at residue levels greater than 0.05 µg/L, the average RSD across the participating laboratories for the eight primary degradates, including this compound, was 9.3%. acs.org This demonstrates a high degree of reproducibility for the analytical methods. In the analysis of maize grain and plant samples, the inter-day relative standard deviations for dimethenamid and its metabolites were found to be ≤ 21.5%. researchgate.netresearchgate.net

The following tables summarize the findings from various studies on the recovery and precision of analytical methods for this compound.

Table 1: Recovery and Repeatability of this compound in Water Samples

| Matrix | Fortification Level | Mean Recovery (%) | Repeatability (RSD %) | Reference |

| Drinking Water | Not Specified | 102 | 8.2 | researchgate.net |

| Ground and Surface Water | 0.10 - 100 ppb | 95 - 105 | Not Specified | researchgate.net |

| Natural Water | 0.2 - 1.0 µg/L | Consistently High | ≤ 15.8 | usgs.gov |

Table 2: Inter-laboratory Reproducibility of this compound Analysis

| Matrix | Analyte Concentration | Number of Laboratories | Reproducibility (Average RSD %) | Reference |

| Surface Water | >0.05 µg/L | 3 | 9.3 | acs.org |

Table 3: Recovery and Inter-day Precision of Dimethenamid and its Metabolites in Maize

| Matrix | Fortification Levels | Average Recovery (%) | Reproducibility (Inter-day RSD %) | Reference |

| Maize Grain and Plant | Not Specified | 70.1 - 113.8 | ≤ 21.5 | researchgate.netresearchgate.net |

These data collectively affirm that the analytical methodologies developed for the quantification of this compound are robust, accurate, and precise, meeting the stringent requirements for environmental monitoring and food safety analysis.

Occurrence and Spatial Temporal Distribution of Dimethenamid Oxa in Environmental Compartments

Monitoring Programs in Groundwater Aquifers and Recharge Zones

Monitoring programs in various regions have consistently detected dimethenamid (B1670659) and its metabolites in groundwater, though typically at low concentrations.

In Minnesota, a 2010 study of community wells found trace amounts of dimethenamid ESA and OXA in 2% of 83 samples. health.state.mn.us A subsequent study in 2011 of private and monitoring wells detected the parent dimethenamid in only 1% of 275 samples, with all detections below 1 part per billion (ppb). health.state.mn.us However, its degradates were found more frequently, with OXA detected in 5% of samples at a maximum concentration of 7.5 ppb. health.state.mn.us The Minnesota Department of Health has established a health-based guidance value of 300 ppb for the sum of dimethenamid, dimethenamid-p, ESA, and OXA in drinking water. health.state.mn.us

A 2023 field-edge groundwater monitoring program in Wisconsin also reported the continued detection of dimethenamid and its metabolites, identifying it as a recent trend. wi.gov In Iowa, research has highlighted that focusing solely on the parent herbicide significantly underestimates the extent of herbicide transport to groundwater, as degradates like dimethenamid OXA are found more frequently. researchgate.netuiowa.edu

A study in France also noted the widespread contamination of groundwater by pesticide transformation products, attributing it to their physicochemical properties that favor leachability from soils. anses.fr

Table 1: Detection of this compound in Groundwater Monitoring Programs

| Location | Year(s) | Well Type | Detection Frequency of OXA | Maximum Concentration of OXA |

| Minnesota, USA | 2010 | Community | 2% (combined with ESA) | Not specified |

| Minnesota, USA | 2011 | Private and Monitoring | 5% | 7.5 ppb |

| Wisconsin, USA | 2023 | Field-Edge Monitoring | Detected (frequency not specified) | Not specified |

Data sourced from multiple environmental monitoring reports.

Longitudinal and Transverse Profiling in Riverine and Stream Systems

The occurrence of dimethenamid and its metabolites in rivers and streams is often linked to agricultural runoff, with concentrations showing seasonal variations.

A study of herbicide transport near the mouth of the Mississippi River during 1999 and 2000 detected both dimethenamid and its ESA and OXA degradates in surface water samples, particularly during the annual spring flushes. acs.orgnih.gov This suggests a direct correlation between agricultural application and subsequent detection in river systems.

In Minnesota, surface water monitoring in 2023 revealed that degradates of several herbicides, including dimethenamid, were detected more frequently than their parent compounds. mda.state.mn.us Dimethenamid ESA had a detection frequency of 50%. mda.state.mn.us Samples collected during storm flow conditions generally showed higher pesticide detection frequencies and concentrations compared to baseflow periods. mda.state.mn.us

A 2002 study of Midwestern U.S. streams detected this compound in 33% of pre-emergence samples and 12% of post-emergence samples. unl.edu In a small agricultural catchment in Switzerland, maximum concentrations of dimethenamid reached 1.5 µg/L in the brook following a significant rain event after application. acs.org

A study in a headwater stream in France detected dimethenamid-OXA with a maximum concentration of 1.5 µg/L. endsdhi.com This research also highlighted that ponds can act as buffers, reducing pesticide concentrations downstream. endsdhi.com

Assessment in Lentic Water Bodies (Lakes, Ponds, Reservoirs)

Lentic water bodies, such as lakes and ponds, can also be contaminated with dimethenamid and its metabolites, posing a potential risk to aquatic ecosystems and drinking water resources. acs.org

In Swiss lakes sampled between 1992 and 1994, concentrations of the parent dimethenamid were generally low, ranging from less than 1 to 12 ng/L. nih.gov A study in France highlighted the role of small ponds in mitigating pesticide contamination from headwater streams. endsdhi.com Another French study investigated the chemical and biological quality of two small ponds, detecting dimethenamid-OXA. anses.fr

Influencing Environmental Factors on Occurrence Patterns

The primary source of dimethenamid and its metabolites in the environment is its application as a herbicide on crops like corn and soybeans. researchgate.nethealth.state.mn.us Therefore, land use dominated by agriculture is a key factor in its occurrence in nearby water bodies. The timing and rate of application, tillage practices, and the use of drainage systems like tile drains can all influence the amount of herbicide lost to surface and groundwater. mda.state.mn.uscopernicus.org For instance, studies have shown that pesticide concentrations in runoff are highest during the first significant rainfall event following application. acs.org

The geology and hydrology of a catchment area play a crucial role in the transport and fate of this compound. Soil properties, such as organic carbon content, affect the sorption of the parent compound and the mobility of its more polar degradates. copernicus.org Aquifer type and groundwater recharge zones are also significant. researchgate.net For example, shallow glacial drift aquifers may be more vulnerable to contamination from surface applications. researchgate.net The presence of preferential flow paths, such as macropores and tile drains, can act as fast-track conduits for pesticides to enter water systems. copernicus.orgcopernicus.org

Seasonal patterns in rainfall and runoff are major drivers of the temporal distribution of this compound in surface waters. acs.orgnih.gov Peak concentrations in rivers and streams are often observed following spring application and associated rainfall events, which cause a "spring flush" of herbicides from agricultural fields. acs.orgnih.gov Studies have consistently shown that storm events lead to higher detection frequencies and concentrations of pesticides in surface water compared to baseflow conditions. mda.state.mn.us The intensity and timing of rainfall relative to herbicide application are critical factors determining the magnitude of runoff and leaching. acs.org

Hydrogeological Characteristics of Catchments

Source Apportionment and Transport Modeling of Contaminant Plumes

The occurrence of this compound (also referred to as M23 or D-OXA) in the environment is intrinsically linked to the use of its parent compound, the herbicide dimethenamid. As a primary degradate, the principal source of this compound is the transformation of dimethenamid in the soil. epa.govepa.gov Understanding its transport from agricultural fields to surrounding environmental compartments is crucial for assessing potential contamination of water resources.

Source Apportionment:

This compound is formed through the aerobic soil metabolism of dimethenamid. epa.gov Studies have identified it as a major metabolite, indicating that a significant portion of the applied herbicide can be converted into this oxalamide form. epa.gov The primary source is therefore non-point source agricultural runoff and leaching from soils where dimethenamid has been applied for weed control in crops like corn, soybeans, and grasses. herts.ac.ukwho.int

The concentration and distribution of this compound relative to its parent compound can vary significantly between different environmental compartments. In surface water, the parent compound is often more abundant shortly after application, with a gradual increase in the concentration of metabolites like this compound over the growing season. unl.edu Conversely, in groundwater, metabolite concentrations frequently exceed those of the parent compound. unl.edu This is attributed to the physicochemical properties of the metabolites.

Transport Modeling:

The transport of this compound and its parent compound has been investigated using various environmental fate models to predict their movement and concentrations in soil and water. These models are essential for risk assessment, particularly for evaluating the potential for groundwater contamination. bund.de

One of the key findings from transport studies is that this compound is typically more mobile than its parent compound, dimethenamid. copernicus.orgcopernicus.org This increased mobility is due to its lower organic carbon sorption coefficient (Koc), which means it binds less readily to soil particles and can be transported more easily with water through the soil profile. copernicus.orgcopernicus.org Terrestrial field dissipation studies have observed the leaching of both dimethenamid and its oxalamide transformation product to depths of up to 30 cm. regulations.gov

Process-based hydrological models, such as ZIN-AgriTra, have been employed to simulate the export pathways of pesticides and their transformation products from agricultural catchments. copernicus.org These models can differentiate between various transport routes, including matrix flow, preferential flow through macropores, tile drain flow, and overland flow. copernicus.org

A study focusing on a Swiss headwater catchment utilized a process-based model to analyze the transport of dimethenamid and this compound, among other pesticides. copernicus.org The model results highlighted the influence of environmental fate characteristics on the export pathways and masses of the substances.

Research Findings from Transport Modeling Studies:

| Parameter | Dimethenamid (Parent Compound) | This compound (Metabolite) | Reference |

| Mobility | Mobile to moderately mobile | More mobile than parent compound | copernicus.orgcopernicus.orgregulations.gov |

| Organic Carbon Sorption Coefficient (Koc) | Higher (less mobile) | Lower (more mobile) | copernicus.orgcopernicus.org |

| Primary Transport Pathways | Surface runoff, leaching | Leaching, tile drainage | copernicus.orgcopernicus.org |

| Occurrence in Groundwater | Less frequent/lower concentrations | More frequent/higher concentrations | unl.edu |

Ecological Behavior and Environmental Significance of Dimethenamid Oxa Excluding Direct Toxicity Profiles

Relative Environmental Mobility and Persistence Compared to Parent Dimethenamid (B1670659) and Other Metabolites

The transformation of a parent pesticide can significantly alter its physicochemical properties, which in turn governs its movement and persistence in the environment. For chloroacetamides, major metabolites include the ethanesulfonic acid (ESA) and oxanilic acid (OXA) derivatives. acs.org

Mobility: Studies consistently show that transformation products of chloroacetamide herbicides, including dimethenamid OXA, are more mobile than their parent compounds. copernicus.orgcopernicus.org This increased mobility is primarily attributed to a lower organic carbon sorption coefficient (Koc), meaning they are less likely to bind to soil particles and more likely to move with soil water. copernicus.orgcopernicus.org One study explicitly noted that the Koc values for TPs like this compound and metolachlor (B1676510) ESA were lower than their respective parent compounds, indicating higher mobility. copernicus.org This characteristic makes them more prone to leaching into groundwater. nih.gov In a study of pesticide occurrences in French drinking water resources, metabolites of chloroacetanilides (including ESA and OXA derivatives) were noted as being far more mobile and persistent than the parent compounds. nih.gov

Persistence: Along with increased mobility, TPs of dimethenamid are often more persistent in the environment than the parent compound. copernicus.orgcopernicus.org While the parent dimethenamid has reported aerobic soil degradation half-lives ranging from 8 to 67 days, its transformation products can exhibit greater stability. copernicus.orgnih.gov This combination of higher mobility and greater persistence means that these metabolites can travel further and remain in environmental compartments like groundwater for longer periods, leading to sustained exposure potential. nih.gov

The following table summarizes a comparison of key environmental fate properties for dimethenamid and its OXA metabolite, based on data from modeling studies.

| Property | Parent Compound (Dimethenamid) | Transformation Product (this compound) | Implication |

| Organic Carbon Sorption Coefficient (Koc) | Higher (e.g., ~140-474 mL/g) nih.govnih.gov | Lower copernicus.orgcopernicus.org | Higher mobility and leaching potential for OXA |

| Persistence (Half-life) | Shorter nih.govresearchgate.net | Longer copernicus.orgcopernicus.org | Increased environmental longevity for OXA |

| Polarity / Water Solubility | Lower (1449 mg/L) nih.gov | Higher acs.orgresearchgate.net | Greater potential for transport into water bodies |

Table 1: Comparative environmental properties of Dimethenamid and its OXA transformation product. Data synthesized from multiple sources.

Bioavailability and Potential for Environmental Exposure to Non-Target Organisms (Conceptual Frameworks)

Bioavailability refers to the fraction of a chemical that is accessible for uptake by an organism. mdpi.com The environmental behavior of this compound directly influences its bioavailability and the potential for exposure to non-target organisms.

The increased water solubility and lower soil sorption of this compound compared to its parent compound are key determinants of its bioavailability in aquatic and terrestrial systems. acs.orgcopernicus.org Because it is less likely to be bound to soil organic matter, a larger fraction of this compound is present in the soil pore water, making it readily available for uptake by soil microorganisms and plant roots. nih.gov This mobility also facilitates its transport via runoff and leaching into surface and groundwaters, where it becomes bioavailable to a wide range of aquatic organisms. acs.orgnih.gov

Conceptually, the potential for environmental exposure follows these pathways:

Leaching to Groundwater: The high mobility of this compound creates a significant potential for groundwater contamination, increasing exposure risk for organisms in groundwater-dependent ecosystems and potentially for humans via drinking water sources. nih.govhealth.state.mn.us

Surface Runoff: During rain events, the portion of this compound that has not leached can be transported via surface runoff into streams, rivers, and lakes. acs.org Its persistence ensures it can travel significant distances within these aquatic systems.

Uptake by Non-Target Plants: The high concentration in soil water makes this compound available for uptake by non-target plants, which can affect local biodiversity and ecosystem structure. beyondpesticides.org

Trophic Transfer: Once absorbed by primary producers like plants and algae, there is a potential for trophic transfer up the food chain, although the extent of biomagnification depends on the specific metabolism and excretion rates within different organisms. nih.gov

Methodological Frameworks for Environmental Risk Characterization of Transformation Products

The environmental risk assessment (ERA) of pesticide transformation products like this compound presents unique challenges, primarily due to a frequent lack of specific ecotoxicological data for each metabolite. health.state.mn.us Regulatory bodies like the European Food Safety Authority (EFSA) have established frameworks to address this, which often involve a tiered approach. europa.eueuropa.eu

Two primary conceptual frameworks for assessing TPs are the exposure-driven assessment and the effect-driven assessment .

Exposure-Driven Assessment: This approach, which is common for TPs, focuses first on identifying and quantifying the metabolites that form in the environment. If a TP is found to be persistent, mobile, and present in significant concentrations, it is flagged as a potential concern, prompting further investigation into its hazard profile.

Given the limited specific toxicity data for many metabolites, regulatory decisions for TPs like this compound are often based on the toxicological profile of the parent compound as a protective measure. health.state.mn.us

Predictive Environmental Concentration (PEC) Modeling for Aquatic and Terrestrial Systems

Predictive models are essential tools for estimating the concentration of pesticides and their metabolites in soil (PECsoil) and groundwater (PECgw). In the European Union, the FOrum for the Co-ordination of pesticide fate models and their USe (FOCUS) provides a harmonized set of models and scenarios for these predictions. europa.eueuropa.eu

Models such as PELMO (Pesticide Leaching Model) and PEARL (Pesticide Emission Assessment at Regional and Local scales) are used to simulate the fate and transport of the parent active substance. europa.eufraunhofer.de These models can also simulate the formation and subsequent fate of up to eight transformation products. fraunhofer.de To model this compound, the model requires inputs for the parent compound (dimethenamid) and specific parameters for the OXA metabolite, including its formation fraction, degradation rate, and sorption characteristics (Koc). copernicus.orgscispace.com

The modeling process for a TP like this compound involves:

Simulating the application and degradation of the parent dimethenamid.

Using a formation fraction to determine the rate at which this compound is produced in the soil.

Simulating the degradation and transport (leaching) of the newly formed this compound based on its own, distinct properties (e.g., lower Koc, longer half-life). copernicus.orgcopernicus.org

This approach allows regulators to estimate the potential for groundwater contamination by the metabolite under various agricultural scenarios across Europe. europa.eueuropa.eu

Exposure Assessment Methodologies for Environmental Compartments

While modeling provides predictions, exposure assessment also relies heavily on monitoring data from real-world environmental compartments. Methodologies for detecting dimethenamid and its OXA and ESA degradates in water often involve solid-phase extraction (SPE) to concentrate the analytes, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org

Monitoring studies are crucial for validating model predictions and understanding actual environmental concentrations. For instance, a 2011 study of private and monitoring wells in Minnesota found that the parent dimethenamid was detected infrequently, while its ESA and OXA degradates were detected much more often, underscoring their higher mobility and persistence. health.state.mn.us

| Compound | Detection Frequency (275/276 samples) | Maximum Concentration (ppb) |

| Dimethenamid | 1% | < 1 |

| Dimethenamid ESA | 13% | 11 |

| This compound | 5% | 7.5 |

Table 2: Detection of Dimethenamid and its ESA/OXA degradates in a 2011 Minnesota well water study. health.state.mn.us

These findings highlight that an exposure assessment focused only on the parent compound would significantly underestimate the total environmental burden of dimethenamid-related residues in groundwater.

Comparative Environmental Risk Profiling within the Chloroacetamide Class of Transformation Products

Dimethenamid belongs to the chloroacetamide class of herbicides, which also includes widely used compounds like metolachlor, alachlor, and acetochlor. The transformation products of these herbicides, particularly the ESA and OXA derivatives, share common behavioral traits that inform a class-wide environmental risk profile. acs.org

The primary characteristic of these TPs is their significantly higher mobility and persistence compared to their parent compounds. acs.orgnih.gov Studies have repeatedly shown that in groundwater and surface water, the concentrations of chloroacetamide ESA and OXA metabolites are often higher and detected more frequently than the parent herbicides themselves. nih.govresearchgate.netscience.gov For example, one study found that the total concentration of neutral chloroacetamide degradates was 20-30 times that of the parent compounds in the upper Chesapeake Bay. nih.gov

Advanced Research Directions and Future Perspectives on Dimethenamid Oxa

Development of Passive Sampling Techniques for Long-Term Monitoring

Effective long-term monitoring of water resources for contaminants like dimethenamid (B1670659) OXA requires methods that can provide time-integrated concentration data, which is often missed by traditional low-frequency grab sampling. Passive sampling techniques are emerging as a robust and cost-effective solution for this purpose. eawag.chnorman-network.net These devices are deployed in the field for extended periods, accumulating pollutants and providing a measure of the average contaminant presence over time.

Future research is focused on optimizing and standardizing these techniques for polar transformation products. A study investigating pesticide monitoring in tropical streams evaluated several passive sampling devices for a wide range of pesticides and their transformation products, including dimethenamid OXA. eawag.ch The research highlighted the utility of sorbent-based samplers like reverse phase sulfonated styrene-divinylbenzene (SDB) disks and polydimethylsiloxane (B3030410) (PDMS) sheets, as well as non-sorbent-based systems. eawag.ch SDB disks were noted for their ease of use and cost-efficiency for short-term campaigns. eawag.ch The development of these samplers is crucial for capturing the dynamics of herbicide degradates in aquatic systems, especially during peak runoff events following agricultural applications. acs.orgnih.gov

| Passive Sampler Type | Principle of Operation | Target Analytes | Key Research Findings/Future Directions |

|---|---|---|---|

| SDB Disks | Adsorption onto a sulfonated styrene-divinylbenzene copolymer resin. | Polar and semi-polar compounds, including this compound. eawag.ch | Easy to apply and cost-efficient for short-term monitoring; further validation needed for calculating time-weighted average concentrations for a broader range of transformation products. eawag.ch |

| PDMS Sheets | Absorption into a polydimethylsiloxane polymer matrix. | Primarily non-polar pesticides. eawag.ch | Complementary to SDB disks by targeting a different polarity range; research needed to improve performance for more polar metabolites. eawag.ch |

| WLPSS (Water Level Proportional Sampling System) | A non-sorbent-based system that collects water samples proportional to the water level. | Broad range of polar and semi-polar compounds. eawag.ch | Provides water level-weighted concentrations but requires further optimization and standardization for reliable, routine deployment. eawag.ch |

In Silico Prediction of Novel Transformation Products and Their Environmental Fates

Computational, or in silico, methods are becoming indispensable tools for predicting the environmental fate of pesticides and their metabolites. Quantitative Structure-Activity Relationship (QSAR) models can estimate key environmental parameters such as biodegradability, hydrophobicity, and toxicity based on a compound's chemical structure. sci-hub.se This approach allows for the proactive identification of potential risks associated with transformation products that have not yet been empirically studied.

For this compound, in silico models represent a critical frontier. Research has shown that for many pesticides, transformation products can be more mobile and persistent, though often less toxic, than the parent compound. copernicus.orgresearchgate.net However, a significant portion may exhibit equal or greater toxicity. researchgate.net Future research will involve applying advanced QSAR and other predictive models to:

Predict further degradation pathways: Identify potential next-generation transformation products that may arise from the breakdown of this compound itself.

Estimate environmental properties: Model the sorption coefficients (Koc), degradation half-lives, and mobility of these novel, predicted products.

Prioritize research efforts: Use model outputs to identify which potential transformation products pose the highest theoretical risk, guiding analytical method development and toxicological testing. sci-hub.se

| In Silico Prediction Target | Modeling Approach | Implication for this compound Research |

|---|---|---|

| Novel Transformation Products (TPs) | Metabolic pathway prediction models (e.g., based on common biotransformation reactions). | Identifies potential, yet-undiscovered, degradates of this compound for future analytical monitoring. |

| Environmental Fate Parameters (e.g., Half-life, Mobility) | Quantitative Structure-Property Relationship (QSPR) models. | Estimates the persistence and transport potential of this compound and its predicted TPs, helping to assess their likelihood of reaching sensitive environmental compartments. sci-hub.se |

| Ecotoxicity | Quantitative Structure-Toxicity Relationship (QSTR) models. | Provides an early-stage assessment of potential toxicity to aquatic organisms, flagging high-risk TPs for further empirical testing. researchgate.net |

Mechanistic Understanding of Environmental Attenuation Processes at Microscopic Scales

While the formation of this compound as a major metabolite of dimethenamid is well-established, the specific processes that govern its own persistence and degradation in the environment are not well understood. nih.govacs.orgresearchgate.net Environmental attenuation encompasses a suite of processes including biodegradation, photolysis, and sorption to soil and sediment particles. A key future research direction is to elucidate these mechanisms at the molecular and microscopic level.

This research will move beyond observing concentration changes in the field to understanding the fundamental chemical and biological interactions involved. Advanced analytical techniques will be crucial:

Isotope-labeling studies: Using isotopes like ¹³C and ¹⁵N to trace the metabolic pathway of this compound in soil and water microcosms, which can definitively identify its degradation products.

High-resolution mass spectrometry: To identify unknown metabolites and characterize their chemical structures.

Spectroscopic techniques (e.g., FTIR, Raman): To investigate the sorption mechanisms of this compound onto different mineral and organic matter surfaces at the molecular level.

Understanding these microscopic processes is essential for developing more accurate environmental fate models and for predicting how changes in environmental conditions (e.g., soil pH, temperature, microbial community structure) might affect the natural attenuation of this compound.

Integrated Catchment-Scale Modeling for Comprehensive Fate and Transport Assessment

To assess the impact of this compound on water quality, it is necessary to understand its journey from agricultural fields to surface waters. Integrated catchment-scale models, such as the Soil and Water Assessment Tool (SWAT), are powerful tools for simulating the fate and transport of agrochemicals across complex landscapes. copernicus.orgresearchgate.net

Several studies have successfully applied such models to simulate the export of dimethenamid and its transformation products, including the OXA degradate. copernicus.orgcopernicus.orgresearchgate.net A consistent finding from this research is that transformation products often have different environmental fate characteristics and export pathways than their parent compounds. copernicus.orgresearchgate.net For instance, the higher water solubility and lower sorption coefficient of this compound compared to dimethenamid suggest it is more mobile and more likely to be transported via subsurface flow paths. copernicus.org

Future advancements in catchment-scale modeling for this compound will require:

Incorporation of TP-specific data: Refining models with empirically determined degradation rates and sorption coefficients specifically for this compound, rather than relying on surrogate data.

Distinguishing formation locations: Modeling the difference between TPs formed on the soil surface versus those formed in the soil profile, as this can significantly affect their transport pathways. researchgate.net

Improving simulation of hydrological pathways: Enhancing the representation of preferential flow paths (e.g., macropores, tile drains) which can rapidly transport mobile compounds like this compound to surface waters. copernicus.org

| Modeling Study Focus | Key Findings | Future Research Need |

|---|---|---|

| Pesticide and degradate export pathways copernicus.orgcopernicus.org | TPs like this compound are more mobile and can have different dominant export pathways (e.g., subsurface flow) compared to the parent compound. | Better quantification of TP formation rates in different environmental compartments (soil, surface). researchgate.net |

| Influence of environmental fate parameters researchgate.net | The mobility and persistence of both the parent and the TP are critical in determining the ultimate export of the TP from the catchment. | Inclusion of more complex sorption processes (e.g., non-linear isotherms, kinetic sorption) in models. |

| Critical Source Area (CSA) delineation researchgate.net | The areas within a catchment that contribute the most to pollution can be different for parent compounds and their transformation products. | High-resolution spatial data on agricultural practices and soil properties to improve CSA identification. |

Synergistic Environmental Interactions with Co-Occurring Agrochemicals and Their Metabolites

This compound does not exist in isolation in the environment. Agricultural runoff typically contains a complex mixture of parent pesticides and their various transformation products. acs.orgendsdhi.com For example, this compound is often found alongside the ethanesulfonic acid (ESA) degradates of dimethenamid and other herbicides like atrazine (B1667683) and metolachlor (B1676510), as well as their respective OXA and ESA metabolites. acs.org

A significant knowledge gap and a critical direction for future research is the potential for synergistic or antagonistic interactions among these co-occurring compounds. These interactions could affect the environmental fate of this compound in several ways:

Biodegradation: The presence of other agrochemicals could either inhibit or enhance the microbial degradation of this compound by affecting the relevant microbial communities or enzyme systems.

Sorption and Transport: Co-solutes could compete for sorption sites on soil particles, potentially increasing the mobility and bioavailability of this compound.

Combined Toxicity: While outside the strict scope of environmental fate, understanding how mixtures affect biological systems is the ultimate driver for this research, as the combined toxicological impact may not be simply additive.